Benzofurazan, 4-((4-methylphenyl)sulfonyl)-7-(2-pyridinylthio)-, N,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofurazan, 4-((4-methylphenyl)sulfonyl)-7-(2-pyridinylthio)-, N,1-dioxide is a complex organic compound that belongs to the benzofurazan family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofurazan, 4-((4-methylphenyl)sulfonyl)-7-(2-pyridinylthio)-, N,1-dioxide typically involves multi-step organic reactions. The starting materials often include benzofurazan derivatives, sulfonyl chlorides, and pyridine thiols. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzofurazan, 4-((4-methylphenyl)sulfonyl)-7-(2-pyridinylthio)-, N,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions would vary depending on the specific reaction, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be used in studies involving enzyme inhibition or as a fluorescent probe.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Benzofurazan, 4-((4-methylphenyl)sulfonyl)-7-(2-pyridinylthio)-, N,1-dioxide would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzofurazan, 4-((4-methylphenyl)sulfonyl)-7-(2-pyridinylthio)-, N,1-dioxide may include other benzofurazan derivatives with different substituents. Examples include:
- Benzofurazan, 4-((4-chlorophenyl)sulfonyl)-7-(2-pyridinylthio)-, N,1-dioxide
- Benzofurazan, 4-((4-nitrophenyl)sulfonyl)-7-(2-pyridinylthio)-, N,1-dioxide
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may confer unique chemical properties and biological activities. These properties can be compared with similar compounds to identify potential advantages or disadvantages in specific applications.
Properties
CAS No. |
58131-58-1 |
---|---|
Molecular Formula |
C18H13N3O5S2 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
7-(4-methylphenyl)sulfonyl-3-oxido-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C18H13N3O5S2/c1-12-5-7-13(8-6-12)28(24,25)15-10-9-14(18-17(15)19-26-21(18)23)27-16-4-2-3-11-20(16)22/h2-11H,1H3 |
InChI Key |
RZZUPOIYDYFXCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C3=[N+](ON=C23)[O-])SC4=CC=CC=[N+]4[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.